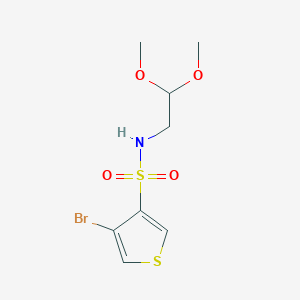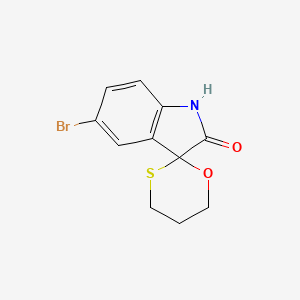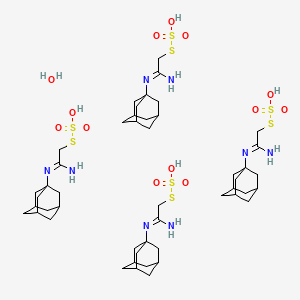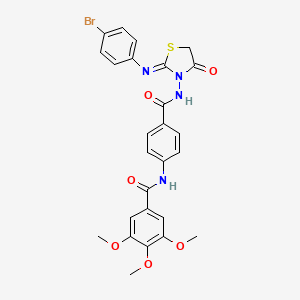
Octyl L-cysteinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octyl L-cysteinate hydrochloride is a compound derived from L-cysteine, a non-essential amino acid that contains sulfur in the form of a thiol group (-SH). This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the octyl group enhances its lipophilicity, making it more suitable for certain applications compared to its parent compound, L-cysteine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octyl L-cysteinate hydrochloride typically involves the esterification of L-cysteine with octanol, followed by the formation of the hydrochloride salt. The reaction is carried out under acidic conditions to facilitate the esterification process. The general steps are as follows:
Esterification: L-cysteine is reacted with octanol in the presence of a strong acid catalyst, such as sulfuric acid, to form Octyl L-cysteinate.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Octyl L-cysteinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Disulfides of Octyl L-cysteinate.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Octyl L-cysteinate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving protein folding and stabilization due to its ability to form disulfide bonds.
Medicine: Investigated for its potential antioxidant properties and its role in drug delivery systems.
Industry: Utilized in the formulation of cosmetics and personal care products due to its enhanced lipophilicity.
Mecanismo De Acción
The mechanism of action of Octyl L-cysteinate hydrochloride is primarily related to its thiol group, which can undergo redox reactions. This property allows it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, the octyl group enhances its ability to interact with lipid membranes, making it effective in drug delivery systems.
Comparación Con Compuestos Similares
Similar Compounds
L-cysteine: The parent compound, less lipophilic compared to Octyl L-cysteinate.
N-Acetyl-L-cysteine: A derivative with acetylation at the nitrogen atom, known for its antioxidant properties.
L-cystine: The oxidized dimer form of L-cysteine, involved in protein structure stabilization.
Uniqueness
Octyl L-cysteinate hydrochloride stands out due to its enhanced lipophilicity, which makes it more suitable for applications involving lipid interactions, such as drug delivery and cosmetic formulations. Its ability to undergo redox reactions while being more hydrophobic than L-cysteine or N-Acetyl-L-cysteine provides unique advantages in specific research and industrial applications.
Propiedades
Número CAS |
94333-34-3 |
|---|---|
Fórmula molecular |
C11H24ClNO2S |
Peso molecular |
269.83 g/mol |
Nombre IUPAC |
octyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride |
InChI |
InChI=1S/C11H23NO2S.ClH/c1-2-3-4-5-6-7-8-14-11(13)10(12)9-15;/h10,15H,2-9,12H2,1H3;1H/t10-;/m0./s1 |
Clave InChI |
HVUOVEPPHLYCKA-PPHPATTJSA-N |
SMILES isomérico |
CCCCCCCCOC(=O)[C@H](CS)N.Cl |
SMILES canónico |
CCCCCCCCOC(=O)C(CS)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[6-(2,2-Dicyanovinyl)-1,2,3,4-tetrahydro-2,2,4-trimethylquinolin-1-yl]ethyl carbanilate](/img/structure/B13775295.png)
![Benzenesulfonic acid, 2-[[9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl]amino]-5-methyl-](/img/structure/B13775299.png)

![Acetic acid, [[(1-methylethylidene)amino]oxy]-, sodium salt](/img/structure/B13775311.png)
![(Z)-5-[(1S,5S,6R)-2,6-dimethyl-6-bicyclo[3.1.1]hept-2-enyl]-2-methylpent-2-en-1-ol;(Z)-5-(2,3-dimethyl-3-tricyclo[2.2.1.02,6]heptanyl)-2-methylpent-2-en-1-ol;6-methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol;(Z)-2-methyl-5-(2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl)pent-2-en-1-ol;(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol](/img/structure/B13775315.png)
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-propan-2-ylazanium chloride](/img/structure/B13775318.png)



![2-chloroethyl-[(4-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13775337.png)



